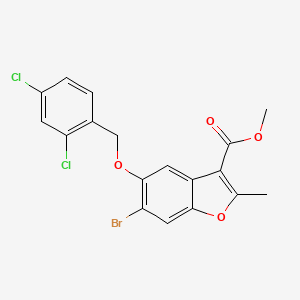![molecular formula C21H21NO5 B12049648 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxycyclopentane ring, and a carboxylic acid functional group. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules.
Méthodes De Préparation
The synthesis of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid typically involves several steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Cyclopentane Ring Formation: The next step involves the formation of the hydroxycyclopentane ring. This can be achieved through various cyclization reactions, depending on the starting materials.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be removed through a substitution reaction using a base such as piperidine, which is commonly used in peptide synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used as a protecting group in solid-phase peptide synthesis. This compound serves as an intermediate in the synthesis of various peptides and proteins.
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and other biochemical processes.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino site during peptide synthesis. The hydroxy and carboxylic acid groups can participate in various chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclobutanecarboxylic acid: This compound has a cyclobutane ring instead of a cyclopentane ring, which affects its reactivity and applications.
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclohexane-1-carboxylic acid: This compound has a cyclohexane ring, which provides different steric and electronic properties.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound includes a phenylalanine moiety, making it useful in the synthesis of specific peptides and proteins.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C21H21NO5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-13-9-10-21(11-13,19(24)25)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25) |
Clé InChI |
FPTJRPYTKCYJLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)
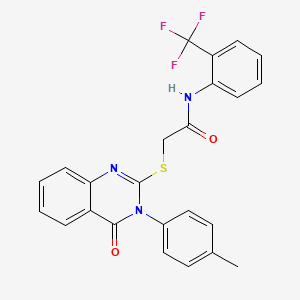
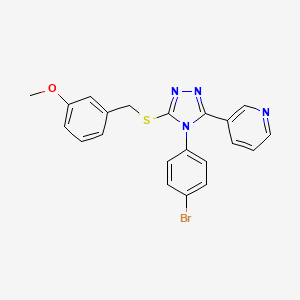
![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)
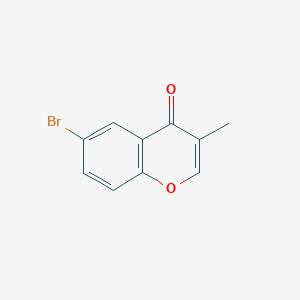
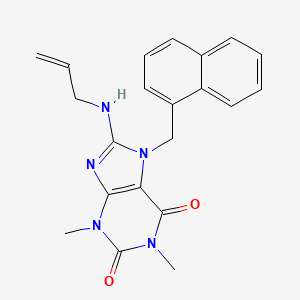
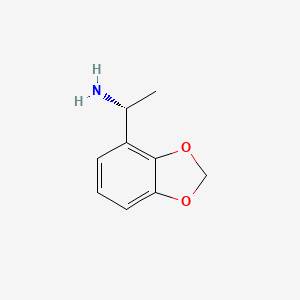
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate](/img/structure/B12049615.png)
![Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12049618.png)


